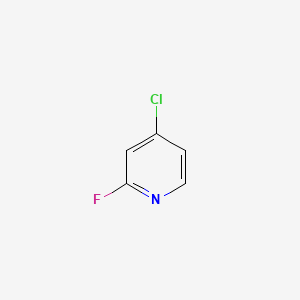

4-Chloro-2-fluoropyridine

Descripción

Significance of Halopyridines as Synthetic Intermediates and Scaffolds

Halopyridines are fundamental building blocks in organic synthesis, serving as versatile starting materials and scaffolds for constructing more complex molecules. uiowa.edueurekalert.org Their utility stems from the reactivity of the carbon-halogen bond, which allows for a wide array of chemical transformations. They are frequently employed in nucleophilic aromatic substitution (SNAr) reactions, where a halogen atom is displaced by a nucleophile. eurekalert.orgnih.gov The position of the halogen on the pyridine (B92270) ring (C2, C3, or C4) dictates the ease of these reactions, with halogens at the 2- and 4-positions being particularly susceptible to substitution. uiowa.edunih.gov

The reactivity of halopyridines is also harnessed in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann reactions. mdpi.comacs.org These methods facilitate the formation of new carbon-carbon bonds, enabling the synthesis of complex biaryl compounds, including bipyridines, which are important ligands in catalysis and are found in some natural products. mdpi.comacs.org The presence of a halogen atom provides a reactive handle that can be selectively functionalized, making halopyridines indispensable intermediates for producing pharmaceuticals, agrochemicals, and advanced materials. dicp.ac.cnsyr.edu For instance, chlorinated imidazopyridines, derived from aminopolychloropyridines, are used as scaffolds for discovering and optimizing biologically active small molecules. syr.edu

Positioning of 4-Chloro-2-fluoropyridine within Pyridine Chemistry Research

Within the broad class of halopyridines, this compound is a significant heterocyclic aromatic compound. cymitquimica.com It is distinguished by the presence of two different halogen substituents on the pyridine ring: a chlorine atom at the 4-position and a fluorine atom at the 2-position. cymitquimica.comnih.gov This specific substitution pattern imparts unique reactivity and properties to the molecule.

The compound serves as a key intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical sectors. cymitquimica.com The differential reactivity of the C-Cl and C-F bonds allows for selective transformations. The fluorine atom at the 2-position enhances the molecule's utility; for example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine (B119429). nih.gov Furthermore, in the context of medicinal chemistry, the incorporation of fluorine can improve metabolic stability and other pharmacokinetic properties of a drug molecule.

This compound participates in nucleophilic substitution reactions, where either halogen can potentially be displaced depending on the reaction conditions and the nucleophile used. cymitquimica.com Its structural features make it a valuable building block for creating a diverse range of more complex, functionalized pyridine derivatives. cymitquimica.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 34941-92-9 | nih.govfishersci.cajk-sci.com |

| Molecular Formula | C₅H₃ClFN | nih.govfishersci.ca |

| Molecular Weight | 131.53 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| SMILES | C1=CN=C(C=C1Cl)F | nih.gov |

| InChIKey | GNJKJKBURMCLOR-UHFFFAOYSA-N | nih.gov |

| Appearance | Colorless to pale yellow liquid or solid | cymitquimica.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFN/c6-4-1-2-8-5(7)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJKJKBURMCLOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376500 | |

| Record name | 4-chloro-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34941-92-9 | |

| Record name | 4-Chloro-2-fluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34941-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 2 Fluoropyridine and Its Derivatives

Direct Synthetic Routes to 4-Chloro-2-fluoropyridine

The direct synthesis of this compound can be approached through several strategic pathways, primarily involving the controlled introduction of halogen and fluorine atoms onto the pyridine (B92270) scaffold. These methods include specific halogenation and fluorination reactions, as well as routes that proceed through pyridine N-oxide intermediates to activate the pyridine ring for subsequent transformations.

Specific Halogenation and Fluorination Strategies

The direct halogenation of pyridine to yield this compound is a challenging endeavor due to the inherent reactivity of the pyridine ring and the difficulty in controlling regioselectivity. A common strategy involves the use of a pre-functionalized pyridine ring, such as 2,4-dichloropyridine, followed by a selective halogen exchange (Halex) reaction. In this approach, the greater lability of the chlorine atom at the 2-position compared to the 4-position allows for its selective replacement by fluorine.

A typical procedure for the synthesis of this compound via halogen exchange is outlined in the table below.

Table 1: Synthesis of this compound via Halogen Exchange

| Reactant | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|

The reaction is typically carried out at high temperatures in a polar aprotic solvent like sulfolane (B150427) to facilitate the nucleophilic aromatic substitution. The choice of fluoride (B91410) source is critical, with spray-dried potassium fluoride often being preferred due to its high surface area and reactivity. Phase-transfer catalysts, such as tetraalkylammonium salts or crown ethers, can also be employed to enhance the rate and yield of the reaction by improving the solubility and nucleophilicity of the fluoride ion.

Approaches via Pyridine N-Oxide Intermediates

The use of pyridine N-oxide intermediates is a well-established strategy for activating the pyridine ring towards nucleophilic substitution, particularly at the 2- and 4-positions. For the synthesis of this compound, a plausible route involves the initial preparation of 4-chloropyridine (B1293800) N-oxide. This intermediate can then be subjected to a fluorinating agent to introduce the fluorine atom at the 2-position.

The synthesis of 4-chloropyridine N-oxide can be achieved by the direct oxidation of 4-chloropyridine using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. A patent describes the preparation of 4-chloropyridine-N-oxides by treating the corresponding 4-H-pyridine-N-oxide with chlorine gas, often in the presence of a base. google.com

Once 4-chloropyridine N-oxide is obtained, it can be converted to this compound. This transformation can be accomplished by treatment with a fluorinating agent like phosphorus oxyfluoride (POF3) or by a two-step process involving conversion to a 2-alkoxy or 2-phenoxy derivative followed by nucleophilic fluorination.

Regioselective Functionalization and Derivatization

The presence of both chloro and fluoro substituents on the pyridine ring of this compound opens up avenues for regioselective functionalization. Metalation-directed strategies, in particular, have proven to be powerful tools for the introduction of a wide range of electrophiles at specific positions on the pyridine ring.

Metalation-Directed Synthetic Strategies

Metalation of this compound, typically involving deprotonation with a strong base, can generate a pyridyl anion that can then react with various electrophiles. The regioselectivity of this deprotonation is influenced by the electronic effects of the halogen substituents and the reaction conditions.

Ortho-lithiation, a directed metalation reaction, allows for the deprotonation of the position adjacent to a directing group. In the case of this compound, the fluorine atom at the 2-position is a more powerful directing group for lithiation than the chlorine atom at the 4-position. Therefore, treatment with a strong lithium base, such as lithium diisopropylamide (LDA), is expected to regioselectively deprotonate the C-3 position.

The resulting 3-lithiated intermediate can then be quenched with a variety of electrophiles to introduce a diverse range of substituents at this position.

Table 2: Regioselective Functionalization of this compound via Ortho-Lithiation

| Electrophile | Product |

|---|---|

| N,N-Dimethylformamide (DMF) | 4-Chloro-2-fluoro-3-pyridinecarboxaldehyde |

| Iodine (I2) | 4-Chloro-2-fluoro-3-iodopyridine |

| Trimethylsilyl chloride (TMSCl) | 4-Chloro-2-fluoro-3-(trimethylsilyl)pyridine |

The presence of multiple halogen atoms on the pyridine ring introduces a competitive environment for deprotonation. The acidity of the ring protons is influenced by the inductive effects of the halogens. In this compound, the proton at the C-3 position is the most acidic due to the combined electron-withdrawing effects of the adjacent fluorine at C-2 and the chlorine at C-4. The proton at C-5 is also activated, but to a lesser extent.

Kinetic deprotonation at low temperatures with a strong, non-nucleophilic base like LDA typically results in the selective removal of the most acidic proton. Therefore, the C-3 position is the most likely site of deprotonation. This regioselectivity allows for the controlled introduction of functional groups at this position, providing a powerful tool for the synthesis of highly substituted and functionalized pyridine derivatives.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the synthesis of substituted pyridines. nih.gov In the context of this compound, the differential reactivity of the chlorine and fluorine atoms provides a basis for selective substitution, which is a key consideration in synthetic design.

The selective displacement of one halogen over another in dihalopyridines is a well-documented phenomenon, governed by the electronic properties of the pyridine ring and the nature of the leaving group. researchgate.net In SNAr reactions, the rate of substitution is influenced by the ability of the leaving group to depart, with fluoride generally being a better leaving group than chloride in activated aromatic systems due to the high electronegativity of fluorine which enhances the electrophilicity of the carbon atom to which it is attached. nih.gov

For dihalogenated pyridines, amination reactions have been shown to occur selectively at the 4-position when the leaving groups are either chlorine or bromine. researchgate.net However, when a fluorine atom is present at the 2-position, the reactivity pattern can be altered, allowing for selective substitution at that site. researchgate.net This differential reactivity is crucial for the stepwise functionalization of molecules like this compound. While many SNAr reactions on halopyridines have historically been conducted with chloropyridines, the use of fluoropyridines is advantageous due to their higher reactivity. nih.govacs.org Studies have shown that 2-fluoropyridines can undergo substitution under much milder conditions than previously thought, tolerating a wide array of functional groups. acs.org

The general order of leaving group ability in SNAr reactions is often F > Cl > Br > I, which is contrary to the trend in SN1 and SN2 reactions. nih.gov This is because the rate-determining step in SNAr is typically the initial nucleophilic attack, which is facilitated by a more electron-withdrawing halogen.

Kinetic studies provide quantitative insight into the relative reactivity of different halogens in SNAr reactions. A study comparing the reaction of 2-fluoropyridine (B1216828) and 2-chloropyridine (B119429) with sodium ethoxide in ethanol (B145695) at 25°C revealed that 2-fluoropyridine reacts 320 times faster than its chloro counterpart. researchgate.net This significant rate difference underscores the enhanced reactivity of the C-F bond towards nucleophilic attack in the pyridine system.

The presence of activating groups, such as a nitro group, can further enhance the rate of substitution. However, even in less activated systems, the fluoro group is a more facile leaving group. The relative rates of displacement are also influenced by the position of the substituent. For instance, substituents at the 4-position primarily exert their influence through inductive effects. researchgate.net

The following table summarizes the relative reaction rates for the displacement of different halogens in pyridine systems under specific conditions.

| Substrate | Nucleophile | Solvent | Relative Rate (F vs. Cl) |

| 2-Halopyridine | Sodium Ethoxide | Ethanol | 320 : 1 |

This kinetic data is instrumental in predicting the outcome of competitive reactions and in designing selective synthetic routes for the derivatization of this compound.

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of halopyridines. csbsju.edu

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a widely used method for the synthesis of biaryl compounds. organic-chemistry.org Chloropyridines can be effectively coupled with various arylboronic acids in the presence of a suitable palladium catalyst and base. nih.gov While chloroarenes are generally less reactive than bromo- or iodoarenes, the development of highly active catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, has enabled the efficient coupling of these substrates. organic-chemistry.org

The Negishi coupling, which utilizes organozinc reagents, is another powerful method for the formation of C-C bonds. organic-chemistry.org It is particularly useful for the coupling of heteroaryl halides and can tolerate a wide range of functional groups. orgsyn.org Fluoro-substituted pyridines are typically inert in Negishi couplings, making the chlorine atom the reactive site in this compound for this type of transformation. orgsyn.org

The following table provides examples of Suzuki and Negishi coupling reactions with halopyridine substrates.

| Coupling Reaction | Halopyridine Substrate | Coupling Partner | Catalyst System | Product | Yield (%) |

| Suzuki | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)2 / SPhos | 2-Phenylpyridine | 95 |

| Suzuki | 4-Chlorobenzonitrile | 2-Methoxypyrimidin-4-yltrifluoroborate | Pd(OAc)2 / RuPhos | 4-(2-Methoxypyrimidin-4-yl)benzonitrile | 92 |

| Negishi | 2-Bromoanisole | p-Tolylzinc chloride | Palladacycle / XPhos | 2-Methoxy-4'-methylbiphenyl | 92 |

| Negishi | 2-Chloropyridine | 2-Pyridylzinc chloride | Pd(OAc)2 / RuPhos | 2,2'-Bipyridine | 65 |

Note: The yields are as reported in the cited literature and may vary depending on the specific reaction conditions. nih.govnih.gov

The first and often rate-determining step in a palladium-catalyzed cross-coupling cycle is the oxidative addition of the organic halide to the Pd(0) center. csbsju.edu For halopyridines, two primary mechanisms for oxidative addition have been proposed: a concerted, three-centered mechanism and a more polar, SNAr-type mechanism. researchgate.net

The nature of the halide and the pyridine ring itself influences which mechanism is favored. For 2-halopyridines, particularly with chloro and bromo substituents, the oxidative addition is generally believed to proceed through an SNAr-type mechanism. researchgate.net This is in contrast to many halobenzenes, which tend to react via a concerted pathway. researchgate.net The SNAr-type mechanism is characterized by a nucleophilic attack of the electron-rich Pd(0) complex on the electron-deficient carbon of the pyridine ring, leading to the displacement of the halide. chemrxiv.org

Computational studies have provided further insight into these mechanisms, suggesting that the choice between a concerted and a displacement pathway can be influenced by the ligand on the palladium, the coordination number, and the electronic properties of the substrate. chemrxiv.orgresearchgate.net The high reactivity of C-X bonds adjacent to the nitrogen in pyridine substrates is attributed to the stereoelectronic stabilization of the transition state in a nucleophilic displacement pathway. chemrxiv.org

Innovative Synthetic Approaches

Beyond traditional methods, research continues to uncover innovative strategies for the synthesis of fluorinated pyridines. These novel approaches often offer improved efficiency, milder reaction conditions, and access to a broader range of derivatives.

One such approach is the Rh(III)-catalyzed C-H functionalization for the preparation of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method allows for the direct installation of a fluorine atom at the 3-position of the pyridine ring, providing a convergent route to complex fluorinated heterocycles.

Another innovative strategy involves the synthesis of 2-fluoropyridines from readily available pyridine N-oxides. acs.org This method allows for the regioselective conversion of pyridine N-oxides into 2-pyridyltrialkylammonium salts under mild, metal-free conditions. These salts then serve as effective precursors for the introduction of fluorine at the 2-position via nucleophilic displacement. acs.org This approach is particularly valuable as it provides a route to both nonradioactive and, for PET imaging applications, 18F-labeled fluoropyridines from a common intermediate. acs.org

Recent advances in C-H fluorination also offer promising avenues for the synthesis of fluorinated pyridines. rsc.org For example, the use of AgF2 has been shown to effect the monofluorination of pyridines with high selectivity for the C-H bonds adjacent to the nitrogen atom. rsc.org While not a direct synthesis of this compound, these innovative methods for creating C-F bonds on a pyridine ring highlight the ongoing development in the field and may be adapted for the synthesis of the target compound and its derivatives in the future.

Continuous-Flow Synthesis and Microreactor Technology

Continuous-flow synthesis, facilitated by microreactor technology, has emerged as a powerful tool for the synthesis of fluorinated compounds, offering significant advantages over traditional batch processes. kth.sebeilstein-journals.org Microreactors provide a large surface-area-to-volume ratio, enabling rapid mixing and precise temperature control, which is particularly crucial for managing highly exothermic fluorination reactions. mdpi.com This technology allows for safer handling of hazardous reagents and unstable intermediates, contributing to a more secure and reproducible manufacturing process. ljmu.ac.ukbeilstein-journals.org

The application of continuous-flow technology to the synthesis of fluoropyridines, such as this compound, allows for precise control over reaction parameters like residence time, temperature, and stoichiometry. beilstein-journals.org For instance, a telescoped three-step sequence involving metalation, zincation, and Negishi cross-coupling has been developed for the regioselective arylation of fluoropyridines in a continuous-flow system. ljmu.ac.uk This method demonstrates the potential for efficient and high-yield production of functionalized 2-fluoropyridine derivatives. ljmu.ac.uk

Key advantages of employing microreactor technology in fluoropyridine synthesis include:

Enhanced Safety: The small reaction volumes within microreactors minimize the risks associated with handling hazardous reagents and energetic reactions. ljmu.ac.ukdurham.ac.uk

Precise Process Control: Accurate control over temperature and residence time leads to improved reaction selectivity and yield. mdpi.com

Scalability: Processes developed on a laboratory scale in microreactors can often be scaled up more readily than batch processes. beilstein-journals.org

Reduced Reaction Times: The efficient mixing and heat transfer in microreactors can significantly shorten reaction times compared to conventional methods. beilstein-journals.org

Table 1: Comparison of Batch vs. Continuous-Flow Synthesis for Fluorination Reactions

| Feature | Batch Synthesis | Continuous-Flow Synthesis |

| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient due to large surface-area-to-volume ratio mdpi.com |

| Safety | Higher risk with hazardous reagents and exotherms | Improved safety due to small reaction volumes ljmu.ac.ukdurham.ac.uk |

| Scalability | Can be challenging and require re-optimization | Generally more straightforward to scale up beilstein-journals.org |

| Reaction Control | Less precise control over parameters | Precise control over temperature, pressure, and residence time mdpi.com |

| Reproducibility | Can be variable between batches | High reproducibility ljmu.ac.uk |

Green Chemistry Principles in Fluoropyridine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fluorinated compounds to minimize environmental impact and enhance sustainability. globalresearchonline.netdovepress.com These principles advocate for the prevention of waste, maximization of atom economy, use of less hazardous chemical syntheses, and the design of energy-efficient processes. globalresearchonline.netnih.gov

In the context of this compound synthesis, green chemistry can be applied in several ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. globalresearchonline.net For example, catalytic methods are preferred over stoichiometric reactions.

Use of Safer Reagents: Replacing hazardous fluorinating agents with safer alternatives is a key goal. dovepress.comeurekalert.orgsciencedaily.com Research into novel, less hazardous fluorinating reagents is ongoing.

Energy Efficiency: Continuous-flow and microreactor technologies contribute to energy efficiency by enabling reactions to be conducted at ambient temperatures and pressures when possible, and by providing better heat integration. beilstein-journals.org Microwave-assisted synthesis is another technique that can reduce reaction times and energy consumption. nih.gov

Waste Reduction: The use of catalytic processes and the development of recyclable catalysts can significantly reduce waste generation. globalresearchonline.netnih.gov Continuous-flow systems can also minimize solvent waste. durham.ac.uk

The shift towards greener synthetic methods is not only environmentally responsible but also economically advantageous, as it can lead to cost savings through reduced waste disposal and energy consumption. nih.gov

Table 2: Application of Green Chemistry Principles to Fluoropyridine Synthesis

| Green Chemistry Principle | Application in Fluoropyridine Synthesis |

| 1. Prevention | Designing syntheses to avoid waste generation from the outset. globalresearchonline.net |

| 2. Atom Economy | Utilizing reactions that incorporate a high percentage of starting materials into the final product. globalresearchonline.net |

| 3. Less Hazardous Chemical Syntheses | Developing and using fluorinating agents with reduced toxicity. dovepress.comeurekalert.orgsciencedaily.com |

| 6. Design for Energy Efficiency | Employing methods like continuous-flow synthesis or microwave irradiation to reduce energy consumption. beilstein-journals.orgnih.gov |

| 9. Catalysis | Using catalytic reagents in preference to stoichiometric ones to minimize waste. globalresearchonline.net |

Tandem Reaction Sequences for Diversification

Tandem reactions, also known as cascade or domino reactions, offer a powerful strategy for the efficient diversification of molecular scaffolds. In a tandem sequence, multiple bond-forming events occur in a single pot without the need for isolation of intermediates, leading to increased efficiency and reduced waste. nih.gov

A notable example relevant to the derivatives of this compound is the tandem C-H fluorination and nucleophilic aromatic substitution (SNAr) sequence. nih.gov This methodology allows for the direct functionalization of the pyridine ring. The first step involves a site-selective C-H fluorination, introducing a fluorine atom at a specific position. The electronically deactivated fluoropyridine intermediate then readily undergoes nucleophilic aromatic substitution with a variety of nucleophiles. nih.gov

This tandem approach provides access to a diverse range of substituted pyridines, including alkoxy-, aryloxy-, amino-, and thio-derivatives, which can be difficult to prepare using traditional methods. nih.gov The mild reaction conditions and the exquisite site-selectivity of the C-H functionalization make this a highly attractive strategy for the late-stage functionalization of complex molecules containing a pyridine core. nih.gov

Table 3: Tandem C-H Fluorination and SNAr for Pyridine Diversification

| Step | Reaction | Reagents/Conditions | Outcome |

| 1 | C-H Fluorination | e.g., AgF2 | Site-selective introduction of a fluorine atom onto the pyridine ring. nih.gov |

| 2 | Nucleophilic Aromatic Substitution (SNAr) | Various nucleophiles (alcohols, phenols, amines, thiols) | Displacement of the newly introduced fluorine to form a diverse range of substituted pyridines. nih.gov |

Reactivity and Mechanistic Investigations of 4 Chloro 2 Fluoropyridine Systems

Investigation of Nucleophilic Aromatic Substitution (SNAr) Reactivity

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for functionalizing electron-deficient aromatic rings like pyridine (B92270). The presence of halogen substituents, such as in 4-chloro-2-fluoropyridine, significantly influences the molecule's reactivity towards nucleophiles. The pyridine nitrogen acts as a strong electron-withdrawing group, activating the ring for nucleophilic attack, particularly at the ortho (C2/C6) and para (C4) positions. stackexchange.commasterorganicchemistry.com

In SNAr reactions, the nature and position of the halogen leaving group are paramount in determining the reaction rate. The established order of leaving group ability for halogens in activated aryl substrates is F > Cl ≈ Br > I. wikipedia.orgnih.gov This is contrary to the trend observed in SN2 reactions and is because the rate-determining step in SNAr is typically the initial nucleophilic attack and formation of the negatively charged intermediate, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond and activates the aromatic ring towards attack, making it a better leaving group in this context. masterorganicchemistry.comnih.gov

For this compound, two potential sites exist for nucleophilic substitution: the fluorine at C2 and the chlorine at C4. Both positions are activated by the ring nitrogen, as they allow for the delocalization of the negative charge of the intermediate onto the nitrogen atom. stackexchange.com However, based on the "element effect," the C-F bond is significantly more reactive than the C-Cl bond in SNAr reactions. wikipedia.orgnih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine (B119429). nih.gov Consequently, nucleophilic attack on this compound is expected to occur preferentially at the C2 position, leading to the displacement of the fluoride (B91410) ion.

| Halogen Leaving Group | Relative SNAr Reactivity | Primary Reason for Reactivity |

|---|---|---|

| Fluorine (F) | Highest | High electronegativity activates the ring for nucleophilic attack (rate-determining step). masterorganicchemistry.comnih.gov |

| Chlorine (Cl) | Intermediate | Less activating than fluorine. wikipedia.org |

| Bromine (Br) | Intermediate | Similar reactivity to chlorine. wikipedia.orgnih.gov |

| Iodine (I) | Lowest | Least activating halogen for the initial attack. wikipedia.orgnih.gov |

The reactivity of this compound in SNAr reactions is governed by a combination of steric and electronic factors.

Steric Effects: While both C2 and C4 are electronically activated, steric factors can influence the regioselectivity of the attack. The C2 position is adjacent to the ring nitrogen, and its lone pair of electrons can create a degree of steric shielding, potentially hindering the approach of a bulky nucleophile compared to the more accessible C4 position. stackexchange.comsci-hub.se However, given the significantly higher electronic activation of the C2 position due to the fluorine leaving group, this steric effect is often overcome, especially with smaller nucleophiles. In cases with bulky substituents at adjacent positions, steric hindrance can become the dominant factor, potentially slowing down or preventing substitution. nih.gov

The classical SNAr reaction proceeds via a two-step addition-elimination mechanism. wikipedia.orgtum.de The first and typically rate-determining step involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comwikipedia.orgresearchgate.net In the case of this compound, attack at the C2 position yields an intermediate where the negative charge is delocalized over the pyridine ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com

The second step is the rapid expulsion of the leaving group (fluoride), which restores the aromaticity of the ring to yield the final substitution product. masterorganicchemistry.com The formation of the Meisenheimer complex as a distinct intermediate has been widely studied and, in some cases, these complexes can be isolated or detected spectroscopically. masterorganicchemistry.comresearchgate.net

While the stepwise mechanism is common, recent computational and experimental studies have shown that some SNAr reactions may proceed through a concerted pathway (cSNAr). nih.govacs.orgnih.gov In a cSNAr mechanism, the attack of the nucleophile and the departure of the leaving group occur in a single transition state without the formation of a stable Meisenheimer intermediate. acs.orgnih.gov The specific pathway, whether stepwise or concerted, can be influenced by the nature of the substrate, nucleophile, leaving group, and solvent.

Metalation and Halogen-Metal Exchange Reactions

In addition to SNAr, this compound can undergo reactions involving organometallic intermediates, primarily through direct metalation (deprotonation) or halogen-metal exchange. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds at specific positions on the pyridine ring.

Direct Metalation: This process involves the deprotonation of a C-H bond by a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), to form a lithiated intermediate. znaturforsch.comresearchgate.net The regioselectivity of this reaction is dictated by the acidity of the ring protons, which is influenced by the inductive and directing effects of the substituents. In this compound, the C-H protons are at positions 3, 5, and 6. The halogens and the ring nitrogen inductively increase the acidity of all adjacent protons. The C3 proton is positioned between two electron-withdrawing halogens, and the C5 proton is between the ring nitrogen (in a meta relationship) and the C4 chlorine. The most acidic proton is likely at the C3 position, making it the probable site for regioselective deprotonation with a suitable base under kinetic control. znaturforsch.com

Halogen-Metal Exchange: This reaction involves the exchange of a halogen atom (typically bromine or iodine) with a metal from an organometallic reagent (e.g., alkyllithium). wikipedia.orgimperial.ac.uk The rate of exchange generally follows the trend I > Br > Cl, with fluorine being largely unreactive. wikipedia.org For this compound, a halogen-metal exchange would preferentially occur at the C4 position, replacing the chlorine atom with a metal like lithium. This provides a complementary method to direct metalation for functionalizing the ring, in this case generating a 4-metallated pyridine species. The choice between deprotonation and halogen-metal exchange can be controlled by the specific organometallic reagent and reaction conditions used. znaturforsch.comnih.gov

| Reaction Type | Reagent | Predicted Major Site of Reaction | Rationale |

|---|---|---|---|

| Direct Metalation (Deprotonation) | LDA or LiTMP | C3 | The C3 proton is the most acidic due to its position between two electron-withdrawing halogens. znaturforsch.com |

| Halogen-Metal Exchange | n-BuLi or t-BuLi | C4 | The C-Cl bond is significantly more reactive in exchange reactions than the C-F bond. wikipedia.org |

Pyridyne intermediates are highly reactive species that can be generated from dihalopyridines. nih.gov A common method involves the treatment of a dihalopyridine with a strong base, leading to deprotonation adjacent to a halogen, followed by the elimination of a metal halide. For example, the ortho-lithiation of a halopyridine can lead to the formation of a pyridyne upon warming. researchgate.net

In the case of this compound, if regioselective deprotonation occurs at the C3 position, the resulting 3-lithio-4-chloro-2-fluoropyridine intermediate could, in principle, eliminate either lithium fluoride to form 4-chloro-2,3-pyridyne or lithium chloride to form 2-fluoro-3,4-pyridyne. The generation of 3,4-pyridyne intermediates from 3-chloro-4-iodopyridine has been demonstrated, suggesting that such pathways are feasible. researchgate.netnih.gov These pyridyne intermediates are powerful synthons, rapidly reacting with nucleophiles or trapping agents like furan in cycloaddition reactions. researchgate.netnih.gov

C-H Functionalization Strategies

C-H functionalization represents a powerful and efficient approach in modern organic synthesis, allowing for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. This strategy enhances atom economy by avoiding the need for pre-functionalized starting materials. In the context of substituted pyridines like this compound, C-H functionalization offers direct routes to novel derivatives with potential applications in various fields of chemical research.

The direct, site-selective fluorination of C-H bonds in heteroaromatic compounds is a significant challenge in synthetic chemistry. nih.gov Fluorinated heterocycles are crucial components in pharmaceuticals and agrochemicals. nih.govresearchgate.net A notable method for the site-selective fluorination of pyridines and diazines utilizes silver(II) fluoride (AgF₂). nih.govresearchgate.net This reaction demonstrates exclusive selectivity for the C-H bond adjacent to the ring nitrogen (the C2 position). nih.govchinesechemsoc.org

The process is conducted under mild conditions, typically at ambient temperature, and can be completed within an hour. nih.govresearchgate.net The use of the commercially available AgF₂ reagent provides a practical and broadly applicable method for accessing 2-fluoropyridine derivatives. nih.govorgsyn.org This transformation is sensitive to moisture, and anhydrous conditions are recommended for optimal results. orgsyn.org Mechanistic studies suggest the reaction pathway is analogous to a classic Chichibabin amination, which can be adapted for this selective fluorination. nih.govresearchgate.net The resulting 2-fluorinated pyridines are valuable intermediates, as the newly installed fluorine atom can be subsequently displaced by various nucleophiles. nih.govresearchgate.net

Minisci-type reactions are radical-based substitutions that are particularly effective for the C-H functionalization of electron-deficient heterocycles. Research into the amidomethylation of 4-chloro-3-fluoropyridine has shown that these reactions provide a direct and scalable route to 2-amidomethylated derivatives. nih.govwebsite-files.comconceptlifesciences.com Both classical (using silver(I) and persulfate) and photoredox-mediated Minisci conditions have been successfully applied to introduce various amidomethyl groups onto the pyridine ring. nih.govwebsite-files.com

A key finding in these studies is the strong ortho-directing effect of the fluorine atom at the 3-position, which selectively directs the incoming radical to the C2 position. website-files.com This results in excellent regioselectivity, with isomer ratios heavily favoring the desired 2-substituted product. nih.govwebsite-files.com The reactions have been demonstrated on a multigram scale, highlighting their utility for larger-scale synthesis. website-files.com The photoredox-mediated method proved to be superior for acid-sensitive substrates, such as those with N-Boc protecting groups, and offered comparable or better yields than the classical conditions for certain amides. nih.govwebsite-files.com While these specific findings relate to 4-chloro-3-fluoropyridine, they illustrate a powerful C-H functionalization strategy for fluorinated chloropyridines.

Table 1: Photoredox-Mediated Minisci Amidomethylation of 4-Chloro-3-fluoropyridine

| Amide Precursor (R Group) | Yield (%) | Isomeric Ratio (2-position vs. other) |

|---|---|---|

| Cbz-glycine | 48% | 92 : 8 |

| CF₃CO-glycine | 39% | 87 : 13 |

| CH₃CO-glycine | 74% | 97 : 3 |

| PhCO-glycine | 72% | 94 : 6 |

| CHO-glycine | 53% | 90 : 10 |

| Boc-glycine | 65% | 93 : 7 |

| Cbz-alanine | 67% | 95 : 5 |

| Boc-alanine | 57% | 97 : 3 |

Data sourced from research on 4-chloro-3-fluoropyridine amidomethylation. website-files.com

Reactivity Towards Various Nucleophiles and Electrophiles

The reactivity of this compound is dominated by the principles of nucleophilic aromatic substitution (SNAr). wikipedia.org The pyridine ring is inherently electron-deficient, and this effect is amplified by the presence of two electron-withdrawing halogen substituents. This electronic characteristic makes the ring susceptible to attack by nucleophiles. wikipedia.orgyoutube.com

In SNAr reactions involving halopyridines, the position of the halogen is critical. Halogens at the 2- and 4-positions are significantly more activated towards nucleophilic attack than those at the 3-position because the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the ring nitrogen atom. wikipedia.org

Between the fluorine at the 2-position and the chlorine at the 4-position, the C-F bond is the primary site of nucleophilic attack. The rate-determining step in most SNAr reactions is the initial attack by the nucleophile. masterorganicchemistry.com Fluorine's high electronegativity makes the attached carbon atom more electrophilic and thus more susceptible to attack, accelerating this step. nih.govacs.org Consequently, the reactivity order for halogens in SNAr is typically F > Cl > Br > I. masterorganicchemistry.comrsc.org Studies have shown that the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine. nih.govacs.org Therefore, nucleophiles will preferentially displace the fluoride at the C2 position of this compound. The compound is known to participate in various organic reactions, including metal-catalyzed coupling and nucleophilic substitutions, making it a versatile building block. pipzine-chem.com

Conversely, the electron-deficient nature of the pyridine ring, compounded by the electron-withdrawing halogens, deactivates it towards electrophilic aromatic substitution. Reactions with electrophiles typically require harsh conditions and often result in low yields, as the ring is not electron-rich enough to readily attack an incoming electrophile.

Applications of 4 Chloro 2 Fluoropyridine in Advanced Organic Synthesis

As a Versatile Building Block for Complex Organic Molecules

The strategic placement of two different halogens on the pyridine (B92270) core enables chemists to perform sequential and regioselective reactions. This control is fundamental to the construction of highly substituted and intricate organic molecules. The higher electronegativity of the fluorine atom typically makes the C2 position more susceptible to nucleophilic aromatic substitution (SNAr), while the C4-chloro group is often targeted in metal-catalyzed cross-coupling reactions. This orthogonal reactivity is a cornerstone of its utility. atomfair.com

The differential reactivity of the C-F and C-Cl bonds in 4-chloro-2-fluoropyridine is adeptly exploited for the programmed synthesis of polysubstituted pyridines. The general strategy involves the initial substitution of the more labile fluorine atom at the C2 position, followed by a subsequent reaction at the C4 position.

Nucleophilic Aromatic Substitution (SNAr) at C2: The C2 position is activated towards nucleophilic attack due to the electron-withdrawing nature of both the ring nitrogen and the fluorine atom. A wide array of nucleophiles, including amines, alcohols, and thiols, can readily displace the fluoride (B91410) ion to yield 2-substituted-4-chloropyridine derivatives. For example, the reaction of this compound with hydrazine (B178648) monohydrate proceeds smoothly at room temperature to produce 4-chloro-2-hydrazinylpyridine (B1462840) in high yield. google.com

Cross-Coupling Reactions at C4: Once the C2 position is functionalized, the remaining chlorine atom at the C4 position serves as a handle for carbon-carbon or carbon-heteroatom bond formation, typically via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.

This two-step, regioselective approach allows for the precise installation of different functional groups at the C2 and C4 positions, leading to a diverse library of di-substituted pyridines. Further modification of the introduced substituents or the remaining C3, C5, and C6 positions can lead to more complex trisubstituted pyridine cores.

Table 1: Regioselective Reactions of this compound

| Position | Halogen | Typical Reaction Type | Reactivity | Example Product Class |

|---|---|---|---|---|

| C2 | Fluorine | Nucleophilic Aromatic Substitution (SNAr) | More Reactive | 2-Amino/Alkoxy/Thio-4-chloropyridines |

| C4 | Chlorine | Palladium-Catalyzed Cross-Coupling | Less Reactive (in SNAr) | 4-Aryl/Alkyl-2-substituted-pyridines |

This compound is an effective starting material for the synthesis of fused heterocyclic systems, which are common scaffolds in pharmaceuticals and functional materials. By introducing appropriate functional groups through sequential substitutions, intramolecular cyclization reactions can be triggered to build new rings onto the pyridine core.

A notable example is its use in the synthesis of the tetrahydro-1,8-naphthyridine ring system, a key structural motif in medicinal chemistry. ijpsl.org The synthesis begins with the reaction of this compound to construct a piperidine (B6355638) ring fused to the pyridine core, ultimately yielding compounds like 5-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine. ijpsl.org

Furthermore, its reaction with hydrazine to form 4-chloro-2-hydrazinylpyridine provides a crucial intermediate for building fused triazolopyridine systems. google.com This intermediate can be cyclized with various reagents to form a five-membered triazole ring fused to the pyridine, creating a scaffold analogous to the azaindole core that is prevalent in many biologically active compounds.

The 2-fluoropyridine (B1216828) moiety within the this compound structure is a key precursor for the synthesis of pyridyl pyridones and oxydipyridines. While specific examples starting directly from this compound are not detailed in readily available literature, the established methodology for other 2-fluoropyridine derivatives is directly applicable. This involves a transition-metal-free hydroxylation and arylation tandem reaction. The process typically begins with the nucleophilic attack of a hydroxide (B78521) source on the C2 position, displacing the fluoride to form a pyridone intermediate. Under the right conditions, this intermediate can then undergo further reaction, such as arylation, to form more complex pyridyl pyridone structures. The 4-chloro substituent would be expected to remain intact during this sequence, providing a 4-chloropyridone product that can be used in subsequent functionalization reactions.

Circularly Polarized Luminescence (CPL) is an emission phenomenon observed from chiral molecules. While direct synthesis of a CPL-active molecule from this compound has not been explicitly documented, its structure is well-suited for the synthesis of molecular classes known to exhibit CPL, particularly atropisomeric biaryls.

The synthesis of such chiral systems can be envisioned through sequential, regioselective cross-coupling reactions at the C2 and C4 positions. By introducing bulky substituents at these positions, rotation around the newly formed aryl-aryl bond can be severely restricted. This restricted rotation creates a stable, chiral molecule that is non-superimposable on its mirror image, a condition known as atropisomerism. The inherent chirality and rigid conformation of these atropisomeric biaryl pyridines make them strong candidates for CPL activity. This synthetic strategy highlights the potential of this compound as a precursor for advanced chiroptical materials.

Intermediates for Advanced Functional Molecules

The utility of this compound extends to its role as a crucial intermediate in the synthesis of highly specialized and functional molecules, particularly in the field of medicinal chemistry.

This compound is frequently employed as a starting material in the development of novel therapeutic agents, including antibacterial, antiviral, and antitumor drugs. pipzine-chem.com Its ability to undergo controlled, stepwise functionalization allows for the construction of complex molecular scaffolds designed to interact with specific biological targets.

Table 2: Examples of this compound in Medicinal Chemistry

| Therapeutic Area | Target/Compound Class | Role of this compound |

|---|---|---|

| Oncology | PD-L1 Inhibitors | Starting material for the synthesis of complex triazolopyridine-based inhibitors for cancer immunotherapy. google.com |

| Immunology | Factor D Inhibitors | Precursor for creating pyrazolo[1,5-a]pyridine (B1195680) cores used to inhibit the alternative complement pathway. google.com |

| Metabolic Diseases | GLP-1R Modulators | Used in the synthesis of 4-chloro-5-(chloromethyl)-2-fluoropyridine, an intermediate for GLP-1 receptor agonists. google.com |

| Drug Discovery | Annulated Pyridines | Serves as a key building block for creating libraries of pyridines fused with saturated rings for drug discovery programs. ijpsl.org |

Specific examples of its application include:

PD-L1 Inhibitors: In the field of oncology, it is used as a precursor in the multi-step synthesis of novel programmed death-ligand 1 (PD-L1) inhibitors, which are a class of checkpoint inhibitor drugs for cancer immunotherapy. google.com

Factor D Inhibitors: It serves as a key reactant in the synthesis of 5-chloropyrazolo[1,5-a]pyridine (B2642900) derivatives, which are investigated as inhibitors of Factor D, a crucial enzyme in the alternative pathway of the complement system implicated in various inflammatory and autoimmune diseases. google.com

GLP-1R Agonists: The compound is a precursor to intermediates like 4-chloro-5-(chloromethyl)-2-fluoropyridine, which are used in the synthesis of complex molecules designed to modulate the glucagon-like peptide-1 receptor (GLP-1R) for the treatment of type 2 diabetes and obesity. google.com

Scaffolds for Drug Discovery: It is the starting point for the scalable synthesis of pyridines annulated with functionalized saturated cycles, creating a diverse set of building blocks for combinatorial chemistry and the discovery of new drugs. ijpsl.org

Intermediates in Agrochemical Research (e.g., Pesticides, Herbicides)

This compound and its derivatives serve as crucial intermediates in the synthesis of a variety of agrochemicals, particularly herbicides. The presence of the fluorinated pyridine core is often associated with enhanced biological activity and favorable physicochemical properties of the final products.

Several patents disclose the use of compounds containing the 4-chloro-2-fluoro-3-methoxyphenyl group, which is derived from this compound, in herbicidal compositions. For example, the compound 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid is a key active ingredient in synergistic herbicidal mixtures designed to control a broad spectrum of weeds in various crops. uchicago.eduiaea.orgepo.orggoogle.com These compositions have been shown to be effective against undesirable vegetation in both crop and non-crop settings.

The synthesis of these complex herbicides relies on the availability of functionalized pyridine intermediates. This compound provides a versatile starting point for the introduction of the necessary substituents at the 3- and 6-positions of the pyridine ring through a sequence of organic reactions.

While the application of this compound in the synthesis of herbicides is well-documented in patent literature, its specific role as an intermediate in the development of insecticides or fungicides is less explicitly detailed. However, the broader class of fluorinated and chlorinated pyridine derivatives are known to be important building blocks in the synthesis of a wide range of pesticides.

| Agrochemical Application | Example Compound/Composition | Role of this compound Derivative |

| Herbicide | 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid | Key structural component of the active ingredient |

| Herbicide | Synergistic mixtures with other herbicides | Enhances the spectrum of weed control |

Computational and Theoretical Investigations of 4 Chloro 2 Fluoropyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-chloro-2-fluoropyridine, these methods would provide a deep understanding of its electronic landscape and reactivity.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine key properties. These calculations would yield optimized molecular geometry, Mulliken atomic charges, and the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Table 1: Hypothetical DFT-Calculated Global Reactivity Descriptors for this compound

| Descriptor | Formula | Hypothetical Value | Significance |

| HOMO Energy (EHOMO) | - | -7.2 eV | Indicates electron-donating ability |

| LUMO Energy (ELUMO) | - | -1.5 eV | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.7 eV | Relates to chemical reactivity and stability |

| Ionization Potential (IP) | -EHOMO | 7.2 eV | Energy required to remove an electron |

| Electron Affinity (EA) | -ELUMO | 1.5 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.35 eV | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.85 eV | Resistance to change in electron distribution |

| Chemical Softness (S) | 1/(2η) | 0.175 eV-1 | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | χ2/(2η) | 3.32 eV | Propensity to accept electrons |

Note: These values are illustrative and not based on actual experimental or computational results for this compound.

Ab Initio Calculations for Mechanistic Elucidation

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, would be instrumental in elucidating the mechanisms of reactions involving this compound. For example, in a nucleophilic aromatic substitution (SNAr) reaction, ab initio methods could be used to map the potential energy surface, identify transition states, and calculate activation energies for the substitution at the C2 (fluoro) and C4 (chloro) positions. This would provide a detailed, step-by-step understanding of the reaction pathway.

Frontier Molecular Orbital (FMO) Analysis in Reaction Pathways

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the HOMO of one reactant and the LUMO of another. For this compound, FMO analysis would be used to predict the regioselectivity of its reactions. The spatial distribution and coefficients of the HOMO and LUMO on the pyridine (B92270) ring would indicate the most likely sites for electrophilic and nucleophilic attack, respectively. For instance, in an SNAr reaction, the LUMO coefficients on the carbon atoms attached to the halogens would be analyzed to predict which halogen is more readily substituted.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations could be employed to study the behavior of this compound in different environments, such as in various solvents or interacting with a biological macromolecule. By simulating the atomic motions over time, MD can provide insights into intermolecular interactions, solvation effects, and conformational dynamics that influence the compound's reactivity and properties. However, there are no specific MD simulation studies published for this compound.

Predictive Modeling for Reaction Rates and Selectivity

Predictive models for the reaction rates and selectivity of this compound could be developed based on computational data. By calculating activation energies and reaction barriers for different reaction pathways (e.g., substitution at C2 vs. C4), it would be possible to predict the kinetic and thermodynamic products. These models are particularly valuable for understanding the outcomes of reactions under various conditions without the need for extensive experimental work.

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. While no QSAR studies have been specifically reported for this compound, such a study would involve a series of related di-substituted halopyridines. Various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated for each analog and correlated with an observed activity (e.g., reaction rate or biological efficacy) using statistical methods. This would lead to a mathematical model that could predict the activity of new, untested analogs.

Analytical Methodologies Utilized in the Research of 4 Chloro 2 Fluoropyridine

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of 4-Chloro-2-fluoropyridine, providing detailed information about its atomic composition, bonding, and electronic structure.

Mass Spectrometry (MS), High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound.

Mass Spectrometry (MS): Standard electron ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) corresponding to the nominal mass of the molecule (131 g/mol ). The spectrum would also display a characteristic isotopic pattern for the M⁺ and M+2 peaks in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom. Key fragmentation pathways would likely involve the loss of a chlorine atom, a fluorine atom, or the expulsion of hydrogen cyanide (HCN) from the pyridine (B92270) ring, similar to fragmentation patterns observed for other chloropyridines. nist.govnist.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. For this compound (C₅H₃ClFN), the calculated monoisotopic mass is 130.9938050 Da. nih.gov An HRMS measurement confirming this exact mass provides strong evidence for the compound's elemental composition, a critical step in its identification. researchgate.net High-resolution instruments can confirm the elemental formulas of thousands of chemical components simultaneously from these accurate mass measurements. researchgate.net

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₅H₃ClFN | nih.gov |

| Molecular Weight | 131.53 g/mol | nih.gov |

| Monoisotopic Mass | 130.9938050 Da | nih.gov |

| Expected [M+H]⁺ (for LC-MS) | 132.0011 Da | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups and fingerprint the molecular structure of this compound.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands corresponding to the vibrations of its specific bonds. Key expected frequencies include C-F stretching vibrations, typically found in the 1150-1250 cm⁻¹ region. researchgate.net Aromatic C-H stretching would appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibration is expected at lower frequencies, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The pyridine ring vibrations are often strong in the Raman spectrum. Studies of related molecules like 2-chloro-4-(trifluoromethyl) pyridine have utilized Raman spectroscopy to analyze vibrational modes. researchgate.net For this compound, the symmetric ring breathing mode would be a particularly characteristic and intense band.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 |

| C-F Stretch | 1150 - 1250 |

| C-H In-plane Bend | 1000 - 1200 |

| C-Cl Stretch | 600 - 800 |

| Ring Bending Modes | 400 - 700 |

Note: These are general frequency ranges for the specified functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to investigate the electronic transitions within the this compound molecule. The spectrum arises from the absorption of UV or visible light, which promotes electrons from lower to higher energy orbitals. For heteroaromatic compounds like substituted pyridines, the primary absorptions are typically due to π → π* and n → π* transitions. ias.ac.in These transitions are expected to occur in the ultraviolet region, likely below 300 nm, similar to what is observed for 2-chloropyridine (B119429). nist.gov The exact absorption maxima (λmax) and molar absorptivity are sensitive to the solvent used. researchgate.netresearchgate.net

Chromatographic Separation and Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures or impurities and for its quantification.

Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LCMS)

UPLC and LC-MS are powerful techniques for the rapid analysis and sensitive detection of this compound. rsc.org

UPLC: UPLC, a high-pressure version of HPLC, would be used for fast and efficient purity determination. A typical method would involve a reversed-phase column (e.g., C18) with a gradient elution system. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as formic acid to ensure good peak shape.

LC-MS: Coupling liquid chromatography with mass spectrometry provides a highly selective and sensitive analytical method. rsc.orgnih.gov Following separation by the LC system, the compound would enter the mass spectrometer. Using an electrospray ionization (ESI) source in positive ion mode, this compound would be detected as its protonated molecule, [M+H]⁺. This technique is invaluable for confirming the presence of the compound in complex mixtures and for performing quantitative analysis at very low concentrations.

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC) is a cornerstone analytical technique for assessing the purity of volatile and semi-volatile compounds such as this compound. This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For purity analysis, a Flame Ionization Detector (FID) is commonly employed due to its high sensitivity to organic compounds and a wide linear response range.

The methodology involves dissolving a precise amount of the this compound sample in a suitable organic solvent, after which a small volume of this solution is injected into the GC system. The separation is typically achieved on a capillary column, such as a DB-5 or equivalent, which has a non-polar stationary phase. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase.

Method validation is critical to ensure the reliability of the purity assessment. wjpps.com This process, often following guidelines from the International Council for Harmonisation (ICH), establishes the method's performance characteristics. wjpps.com Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). wjpps.comnih.gov For instance, a validated GC method for a similar chlorinated organic compound demonstrated excellent linearity over a concentration range, with a correlation coefficient (R²) value of 0.9999. nih.gov The sensitivity of such methods is often high, with a demonstrated LOQ of 0.01% or lower, enabling the accurate measurement of minor impurities. wjpps.com

The purity of the this compound is determined by comparing the peak area of the main component to the total area of all detected peaks. This "area percent" calculation provides a quantitative measure of purity and is a standard quality control parameter.

| Parameter | Typical Value/Condition |

|---|---|

| Column | DB-5 (30m x 0.32mm, 0.25µm film thickness) |

| Injector Temperature | 250°C |

| Detector (FID) Temperature | 260°C |

| Carrier Gas | Nitrogen or Helium |

| Oven Program | Initial temp. 60°C, ramped to 280°C |

| Injection Volume | 1.0 µL |

Advanced Reaction Monitoring Techniques for Kinetic Studies

Understanding the reaction kinetics of processes involving this compound is essential for optimizing reaction conditions, maximizing yield, and elucidating reaction mechanisms, particularly for processes like nucleophilic aromatic substitution (SNAr). nih.gov Advanced, in-situ monitoring techniques are increasingly employed for these kinetic studies, offering significant advantages over traditional offline analysis by providing real-time data on reactant consumption, intermediate formation, and product generation. mpg.de

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for real-time reaction monitoring. mpg.de By setting up the reaction directly within an NMR tube or using a flow-NMR setup, spectra can be acquired at regular intervals as the reaction proceeds. This allows for the simultaneous tracking of multiple species in the reaction mixture without sample workup. rsc.org The change in the integral of characteristic peaks corresponding to reactants and products over time is used to generate concentration profiles. From this data, reaction rates, rate constants, and reaction orders can be determined. rsc.org This approach is particularly valuable for identifying and characterizing transient intermediates that might be missed by conventional offline analysis. mpg.de

For example, in studying the substitution reactions on the pyridine ring, in-situ NMR can provide precise data on the rate at which the chloro or fluoro group is displaced by a nucleophile. nih.govrsc.org This data is crucial for building rigorous kinetic models that can predict reaction outcomes under various conditions. spectroscopyonline.com

| Technique | Principle | Advantages for Kinetic Studies |

|---|---|---|

| In-situ NMR Spectroscopy | Monitors changes in the magnetic environment of atomic nuclei (e.g., ¹H, ¹³C, ¹⁹F) over time. | Provides structural information on all species, allows for simultaneous tracking of reactants, intermediates, and products, non-invasive. mpg.dersc.org |

| Offline GC/HPLC | Aliquots are removed from the reaction at time intervals, quenched, and analyzed separately. | Utilizes standard, widely available equipment; provides high sensitivity and resolution for complex mixtures. spectroscopyonline.com |

The validation of data from in-situ methods is often achieved by cross-referencing with established offline techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) at specific time points. spectroscopyonline.com This ensures that the kinetic models derived from the real-time data are accurate and reliable. spectroscopyonline.com

Q & A

Basic: What are the most reliable synthetic routes for 4-Chloro-2-fluoropyridine, and how can reaction conditions be optimized?

Answer:

this compound is typically synthesized via halogenation or nucleophilic substitution of pyridine derivatives. Key considerations include:

- Halogen Exchange : Fluorination using KF or CsF in polar aprotic solvents (e.g., DMF) at elevated temperatures (~150°C) to replace leaving groups (e.g., nitro or chloro) .

- Directed Metalation : Use of LDA (lithium diisopropylamide) to selectively functionalize the pyridine ring at the 2-position, followed by fluorination .

- Optimization : Monitor reaction progress via TLC or GC-MS. Adjust stoichiometry (e.g., 1.2–1.5 eq. of fluorinating agent) and solvent polarity to minimize side products.

Basic: How should researchers characterize the purity and structure of this compound?

Answer:

- NMR Spectroscopy : and NMR are critical for confirming substitution patterns. For example, NMR typically shows a singlet at ~-60 ppm for the 2-fluoro group .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 131.5).

- X-ray Crystallography : Resolve ambiguities in regiochemistry using single-crystal diffraction (e.g., as demonstrated for related fluoropyridines in ).

Advanced: How can regioselectivity challenges in further functionalization (e.g., cross-coupling) be addressed?

Answer:

The electron-withdrawing fluorine and chlorine substituents influence reactivity:

- Buchwald-Hartwig Amination : Use Pd(OAc)/XPhos catalysts to selectively couple at the 4-chloro position while preserving the 2-fluoro group .

- Suzuki-Miyaura Coupling : Prioritize boron reagents with steric bulk (e.g., pinacol boronate esters) to avoid dehalogenation side reactions .

- DFT Calculations : Predict reactive sites by modeling charge distribution and transition states (e.g., as applied to similar substrates in ).

Advanced: How should conflicting literature data on reaction yields or byproducts be reconciled?

Answer:

- Reproducibility Checks : Verify solvent drying (e.g., molecular sieves for anhydrous DMF) and inert atmosphere (N/Ar).

- Byproduct Analysis : Use LC-MS or NMR to identify impurities (e.g., dehalogenated pyridines or dimerization products) .

- Meta-Analysis : Compare protocols across studies to isolate critical variables (e.g., catalyst loading, temperature gradients) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and N95 masks to avoid inhalation or dermal contact .

- Ventilation : Use fume hoods for all synthetic steps due to potential volatility and toxicity (acute toxicity data are limited; treat as hazardous) .

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for incineration or neutralization .

Advanced: What strategies mitigate environmental risks during large-scale synthesis?

Answer:

- Green Chemistry Principles : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce ecological persistence .

- Catalytic Recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to minimize heavy metal waste .

- Biodegradability Screening : Use OECD 301F assays to assess aquatic toxicity of intermediates .

Advanced: How can computational methods enhance the design of this compound derivatives for medicinal chemistry?

Answer:

- Docking Studies : Screen derivatives against target proteins (e.g., kinase inhibitors) using AutoDock Vina to prioritize synthesis .

- QSAR Modeling : Correlate substituent electronic effects (Hammett σ constants) with bioactivity .

- ADMET Prediction : Use SwissADME to forecast pharmacokinetic properties (e.g., logP, CYP450 interactions) .

Basic: What analytical techniques are recommended for stability studies under varying pH and temperature?

Answer:

- HPLC-UV : Monitor degradation products in buffered solutions (pH 1–13) at 25–60°C .

- Karl Fischer Titration : Quantify hygroscopicity, as moisture can hydrolyze the chloro substituent .

- Accelerated Stability Testing : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Advanced: How do steric and electronic effects influence the reactivity of this compound in SNAr reactions?

Answer:

- Steric Maps : Generate using Molinspiration to identify accessible nucleophilic attack sites (e.g., C4 vs. C6 positions) .

- Kinetic Studies : Compare second-order rate constants with substituent constants (σ, σ) to quantify electronic effects .

- In Situ IR Spectroscopy : Track intermediate formation (e.g., Meisenheimer complexes) in real time .

Advanced: How can contradictory cytotoxicity results in cell-based assays be resolved?

Answer:

- Dose-Response Curves : Use 8-point dilution series to calculate accurate IC values and exclude outliers .

- Metabolite Profiling : Identify bioactive metabolites via LC-HRMS (e.g., demethylation or oxidation products) .

- Cell Line Validation : Confirm absence of mycoplasma contamination and genetic drift using STR profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.